![molecular formula C22H23N3O2 B2828589 2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide CAS No. 379731-91-6](/img/structure/B2828589.png)
2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be confirmed using various spectroscopic techniques. For instance, the structure of a similar compound, “2-cyano 3- (4-diphenylaminophenyl) prop 2-enoic acid”, was confirmed by 1H NMR and 13C NMR spectrum .Chemical Reactions Analysis
The compound “2-cyano-3- (4-oxo-4 H -chromen-3-yl)prop-2-enamide” has been reported to react with some phosphorus reagents, leading to the synthesis of novel diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine and 1,2-azaphospholes bearing a chromone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For the related compound “2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid”, it has a molecular weight of 258.27 .Scientific Research Applications
1. Synthesis and Characterization
- A study by Bhat et al. (2018) discusses the synthesis of enaminones containing morpholine moiety and their use in obtaining dihydropyrimidinone derivatives. This research highlights the structural confirmation of these compounds using X-ray crystallography (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
- SatoKikumasa et al. (1975) explored the solvent effect on the reaction of compounds with morpholine, demonstrating how different solvents can selectively yield different compounds (SatoKikumasa, Inoue, Ohashi, & Kuranami, 1975).
2. Applications in Medicinal Chemistry
- Barlow, Main, and Snow (1981) investigated the beta-adrenoceptor stimulant properties of amidoalkylamino-substituted compounds, including those with morpholine components. This study provides insights into the structure-activity relationships and potential therapeutic applications (Barlow, Main, & Snow, 1981).
3. Chemical Reactions and Derivatives
- Research by Sasaki and Kojima (1970) discusses the preparation and reactions of cyano-ynamines and cyano-enamines involving morpholine. This study provides valuable information on the chemical properties and potential applications of these compounds (Sasaki & Kojima, 1970).
4. Influence on Blood Coagulation
- Limanskii et al. (2009) synthesized a series of compounds including morpholine and studied their influence on blood coagulation, demonstrating their potential as hemostatics (Limanskii, Polygalova, Syropyatov, Mikhailovskii, & Vakhrin, 2009).
5. Solar Energy Applications
- A study by Wu et al. (2009) explored the use of cyanine dyes, including compounds with morpholine, in improving the photoelectric conversion efficiency of dye-sensitized solar cells (Wu, Meng, Li, Teng, & Hua, 2009).
6. Organic Synthesis
- Kotteswaran, Senthil Pandian, and Ramasamy (2016) focused on the synthesis of a cyano-phenyl prop enoic acid dye and analyzed its electronic properties. This research contributes to the understanding of the synthesis and properties of such compounds (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Future Directions
The future directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. For instance, the related compound “2-cyano 3- (4-diphenylaminophenyl) prop 2-enoic acid” was used as a sensitizer in a dye-sensitized solar cell, indicating potential applications in the field of renewable energy .
Mechanism of Action
Mode of Action
It is synthesized by a chemical method and its structure is confirmed by 1h nmr and 13c nmr spectrum .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature was maintained at 20°C during the cyclic voltammetry of the dye .
properties
IUPAC Name |
2-cyano-3-(4-morpholin-4-ylphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-17(19-5-3-2-4-6-19)24-22(26)20(16-23)15-18-7-9-21(10-8-18)25-11-13-27-14-12-25/h2-10,15,17H,11-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXSMTDZGBUCQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.